molecular formula C16H12O B12079540 5,6-Dihydronaphtho-[1,2-b]benzofuran

5,6-Dihydronaphtho-[1,2-b]benzofuran

Cat. No.: B12079540
M. Wt: 220.26 g/mol
InChI Key: QZSIVUHQPIWNED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dihydronaphtho-[1,2-b]benzofuran is a complex organic compound that belongs to the class of dihydronaphthofurans. These compounds are characterized by a fused ring structure that includes both a naphthalene and a benzofuran moiety. This unique structure imparts significant biological and pharmacological activities, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dihydronaphtho-[1,2-b]benzofuran can be achieved through various methods. One common approach involves the annulation of naphthols with different reagents. For instance, the treatment of 2-naphthol with isobutylaldehyde using hydrochloric acid in ethanol at 80°C for 0.5 hours yields the desired compound . Another method includes the photochemical reaction of 2,3-disubstituted benzofurans, which involves the photocyclization of the hexatriene system and subsequent aromatization of the benzene ring via the elimination of a water molecule .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and employing continuous flow processes, can be applied to scale up the laboratory methods mentioned above.

Chemical Reactions Analysis

Types of Reactions

5,6-Dihydronaphtho-[1,2-b]benzofuran undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites within the compound’s structure.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

5,6-Dihydronaphtho-[1,2-b]benzofuran has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6-Dihydronaphtho-[1,2-b]benzofuran involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit protein tyrosine phosphatase 1B (PTP1B), which is a target for diabetes treatment . The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to its observed biological effects.

Comparison with Similar Compounds

5,6-Dihydronaphtho-[1,2-b]benzofuran can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring structure and the presence of both naphthalene and benzofuran moieties, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C16H12O

Molecular Weight

220.26 g/mol

IUPAC Name

5,6-dihydronaphtho[1,2-b][1]benzofuran

InChI

InChI=1S/C16H12O/c1-2-6-12-11(5-1)9-10-14-13-7-3-4-8-15(13)17-16(12)14/h1-8H,9-10H2

InChI Key

QZSIVUHQPIWNED-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)OC4=CC=CC=C24

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.